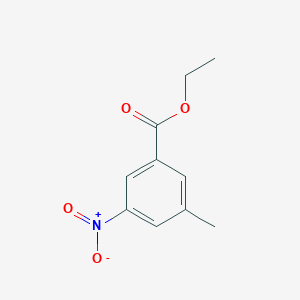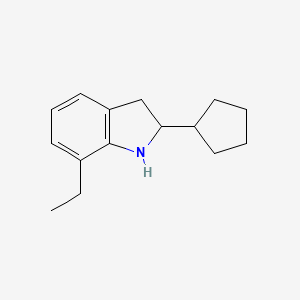
Ethyl 3-methyl-5-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-methyl-5-nitrobenzoate is an organic compound with the molecular formula C10H11NO4 It is a derivative of benzoic acid, where the benzene ring is substituted with a nitro group at the 5th position, a methyl group at the 3rd position, and an ethyl ester group at the carboxyl position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-methyl-5-nitrobenzoate typically involves the nitration of methyl benzoate followed by esterification. The nitration process requires concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position on the benzene ring. The reaction is carried out under controlled temperatures to avoid over-nitration .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The esterification step involves reacting the nitrated benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-methyl-5-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Aqueous acid or base solutions.
Major Products:
Reduction: Ethyl 3-methyl-5-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 3-methyl-5-nitrobenzoic acid and ethanol.
Aplicaciones Científicas De Investigación
Ethyl 3-methyl-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 3-methyl-5-nitrobenzoate largely depends on the functional groups present in the molecule. The nitro group is electron-withdrawing, which affects the electron density on the benzene ring and influences the compound’s reactivity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol. The methyl group provides steric hindrance, affecting the compound’s interactions with other molecules .
Comparación Con Compuestos Similares
Ethyl 3-nitrobenzoate: Lacks the methyl group, making it less sterically hindered.
Methyl 3-nitrobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-bromo-5-nitrobenzoate: Contains a bromine atom instead of a methyl group, which significantly alters its reactivity.
Uniqueness: The presence of the methyl group at the 3rd position provides additional steric hindrance, affecting its reactivity compared to other similar compounds .
Propiedades
Número CAS |
1156940-96-3 |
|---|---|
Fórmula molecular |
C10H11NO4 |
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
ethyl 3-methyl-5-nitrobenzoate |
InChI |
InChI=1S/C10H11NO4/c1-3-15-10(12)8-4-7(2)5-9(6-8)11(13)14/h4-6H,3H2,1-2H3 |
Clave InChI |
WSMBNEGIBJGZPB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=CC(=C1)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-3-phenylimidazo[1,2-a]pyridine](/img/structure/B11891048.png)





![2,3-Dimethylchromeno[4,3-c]pyrazol-4(2H)-one](/img/structure/B11891098.png)

![9-Oxo-4,5,6,7,8,9-hexahydro-pyrazolo[5,1-b]quinazoline-3-carbonitrile](/img/structure/B11891118.png)
![1,7-Diaza-spiro[4.5]decane dihydrochloride](/img/structure/B11891119.png)

![2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11891141.png)
![2,6-Dihydroxyspiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B11891148.png)
